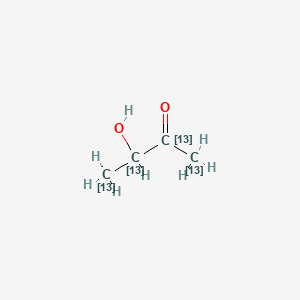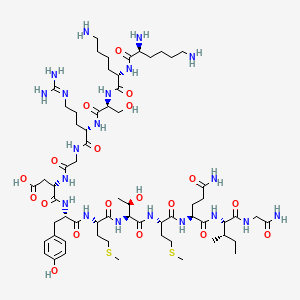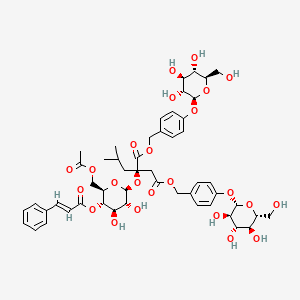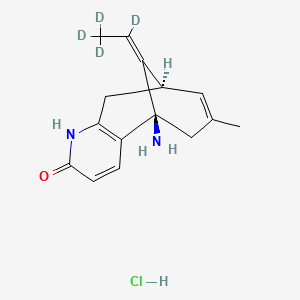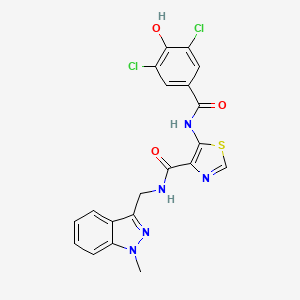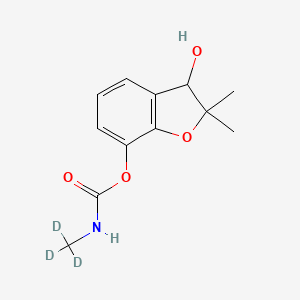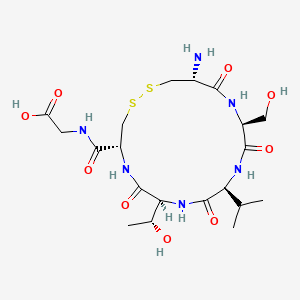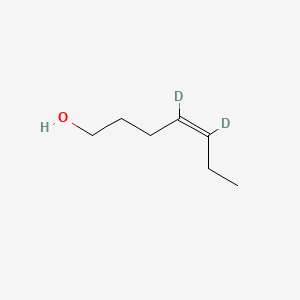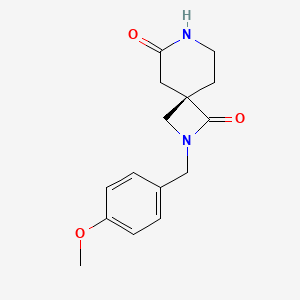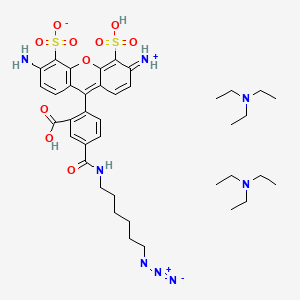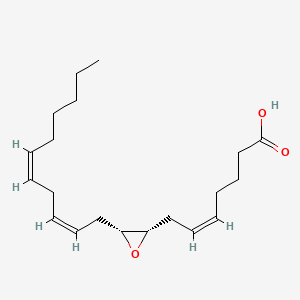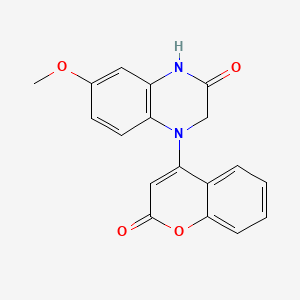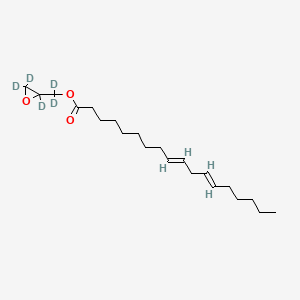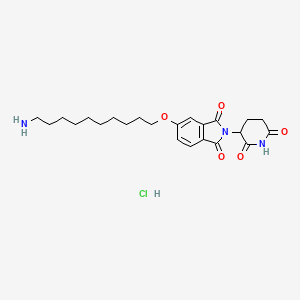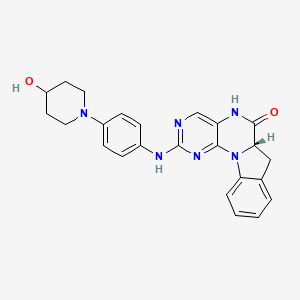
iPRMT1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iPRMT1: is a potent and selective inhibitor of protein arginine methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the methylation of arginine residues on proteins, which plays a crucial role in various cellular processes, including gene expression, signal transduction, and RNA processing . This compound has shown significant potential in inhibiting the growth of breast cancer cells both in vitro and in vivo .
Méthodes De Préparation
The synthesis of iPRMT1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through various organic reactions such as condensation, cyclization, and substitution.
Formation of this compound: The final step involves the reaction of the intermediates under specific conditions to form this compound.
Analyse Des Réactions Chimiques
iPRMT1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. This compound can undergo oxidation to form various oxidized products.
Substitution Reactions: These reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents to form different derivatives.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
iPRMT1 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in breast cancer research due to its ability to inhibit the growth of breast cancer cells.
Epigenetics: this compound is used to study the role of PRMT1 in epigenetic regulation.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting PRMT1.
Mécanisme D'action
The mechanism of action of iPRMT1 involves the inhibition of PRMT1-mediated methylation of arginine residues on proteins. PRMT1 methylates the arginine residues on the splicing factor SRSF1, which is crucial for its phosphorylation, RNA binding, and exon inclusion. By inhibiting PRMT1, this compound prevents the methylation of SRSF1, leading to reduced phosphorylation and RNA binding, ultimately affecting gene splicing and expression .
Comparaison Avec Des Composés Similaires
iPRMT1 is unique in its high selectivity and potency as a PRMT1 inhibitor. Similar compounds include:
These compounds highlight the unique properties of this compound in terms of selectivity and potency, making it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C24H24N6O2 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(6aS)-2-[4-(4-hydroxypiperidin-1-yl)anilino]-6a,7-dihydro-5H-indolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C24H24N6O2/c31-18-9-11-29(12-10-18)17-7-5-16(6-8-17)26-24-25-14-19-22(28-24)30-20-4-2-1-3-15(20)13-21(30)23(32)27-19/h1-8,14,18,21,31H,9-13H2,(H,27,32)(H,25,26,28)/t21-/m0/s1 |
Clé InChI |
GBNHWGSPRJTJND-NRFANRHFSA-N |
SMILES isomérique |
C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5[C@@H](CC6=CC=CC=C65)C(=O)N4 |
SMILES canonique |
C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5C(CC6=CC=CC=C65)C(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


